molecular formula C27H36N2O7 B11941967 2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate

2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate

Cat. No.: B11941967
M. Wt: 500.6 g/mol
InChI Key: AQJIQOXXSPTMFI-JITBQSAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate is a complex organic compound with the molecular formula C27H36N2O7 This compound is known for its unique structure, which includes a naphthoyl group attached to a cyclopentyl ring, further connected to a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate typically involves multiple steps. The initial step often includes the formation of the naphthoyl group, which is then attached to a cyclopentyl ring. This intermediate product is then reacted with methylamine and diethylacetamide under controlled conditions to form the final compound. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H36N2O7

Molecular Weight

500.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-diethyl-2-[methyl-[1-(naphthalene-1-carbonyl)cyclopentyl]amino]acetamide;hydrate

InChI

InChI=1S/C23H30N2O2.C4H4O4.H2O/c1-4-25(5-2)21(26)17-24(3)23(15-8-9-16-23)22(27)20-14-10-12-18-11-6-7-13-19(18)20;5-3(6)1-2-4(7)8;/h6-7,10-14H,4-5,8-9,15-17H2,1-3H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;

InChI Key

AQJIQOXXSPTMFI-JITBQSAISA-N

Isomeric SMILES

CCN(CC)C(=O)CN(C)C1(CCCC1)C(=O)C2=CC=CC3=CC=CC=C32.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CCN(CC)C(=O)CN(C)C1(CCCC1)C(=O)C2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.